1-Ethynyl-2-(2-iodoethenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynyl-2-(2-iodoethenyl)benzene is an organic compound with the molecular formula C10H7I It is characterized by the presence of an ethynyl group and an iodoethenyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethynyl-2-(2-iodoethenyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives that have suitable functional groups for further reactions.
Ethynylation: The ethynyl group is introduced through reactions involving acetylene or its derivatives, often under conditions that promote the formation of carbon-carbon triple bonds.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination and ethynylation processes, utilizing optimized reaction conditions to ensure high yields and purity. These methods often employ catalysts and specific reaction environments to facilitate the desired transformations.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethynyl-2-(2-iodoethenyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the iodoethenyl group to an ethyl group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Compounds with various functional groups replacing the iodine atom.
Wissenschaftliche Forschungsanwendungen
1-Ethynyl-2-(2-iodoethenyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and imaging agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Ethynyl-2-(2-iodoethenyl)benzene involves its interaction with molecular targets through its functional groups. The ethynyl and iodoethenyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect molecular pathways and biological processes, making the compound useful in research and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethynyl-2-iodobenzene: Similar structure but lacks the ethenyl group.
2-Iodoethynylbenzene: Similar structure but with different positioning of the functional groups.
1-Ethynyl-2-bromoethenylbenzene: Similar structure but with bromine instead of iodine.
Uniqueness
1-Ethynyl-2-(2-iodoethenyl)benzene is unique due to the presence of both ethynyl and iodoethenyl groups on the benzene ring
Eigenschaften
CAS-Nummer |
648933-24-8 |
---|---|
Molekularformel |
C10H7I |
Molekulargewicht |
254.07 g/mol |
IUPAC-Name |
1-ethynyl-2-(2-iodoethenyl)benzene |
InChI |
InChI=1S/C10H7I/c1-2-9-5-3-4-6-10(9)7-8-11/h1,3-8H |
InChI-Schlüssel |
BWAQCJHINTUBCW-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC=CC=C1C=CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.